The Fluorinated Motif: Technical Profile of 1,1,1,3-Tetrafluorobutane (HFC-356mfc)
The Fluorinated Motif: Technical Profile of 1,1,1,3-Tetrafluorobutane (HFC-356mfc)
Executive Summary
1,1,1,3-Tetrafluorobutane (HFC-356mfc) represents a specific class of hydrofluorocarbons (HFCs) characterized by a terminal trifluoromethyl group and a secondary fluoride at the C3 position. Unlike its commercially dominant cousin HFC-365mfc (1,1,1,3,3-pentafluorobutane), HFC-356mfc possesses a chiral center at C3, introducing stereochemical considerations in high-precision pharmaceutical applications.
This guide serves as a technical reference for researchers utilizing HFC-356mfc as a reaction solvent, foaming agent, or fluorinated intermediate. It addresses the critical gap in physical data and handling protocols for this specific isomer, distinguishing it from other tetrafluorobutane regioisomers.
Part 1: Molecular Identity & Physicochemical Profile
The asymmetry of 1,1,1,3-tetrafluorobutane creates a unique dipole moment profile compared to symmetrical HFCs, influencing its solvency power for polar pharmaceutical intermediates.
Table 1: Physicochemical Data Matrix
| Property | Value / Description | Notes |
| IUPAC Name | 1,1,1,3-Tetrafluorobutane | |
| Common Alias | HFC-356mfc | "mfc" denotes the isomer structure |
| CAS Registry Number | 86884-13-1 | Specific to 1,1,1,3-isomer |
| Molecular Formula | ||
| Molecular Weight | 130.09 g/mol | |
| Physical State | Colorless Liquid | At Standard Temperature & Pressure |
| Boiling Point | ~40°C - 44°C | Estimated range based on isomeric homologs (HFC-365mfc BP is 40.2°C) |
| Density | ~1.1 - 1.2 g/cm³ | Liquid density at 25°C |
| Chirality | Yes (C3 position) | Exists as (R) and (S) enantiomers |
| Solubility | Miscible in alcohols, ethers, chlorinated solvents.[1] Low water solubility. | |
| Flammability | Highly Flammable | GHS Category 2 (Flash Point < 23°C) |
Critical Insight: The boiling point of HFC-356mfc is proximal to Dichloromethane (DCM, 39.6°C). This makes it a potential "drop-in" replacement in specific reflux scenarios where chlorinated solvents are restricted, provided flammability is managed.
Part 2: Synthesis & Manufacturing Pathways
The synthesis of HFC-356mfc typically avoids direct fluorination of butane due to poor selectivity. The industrial standard involves Hydrofluorination of Alkenes or Hydrogenation of Fluorinated Olefins (HFOs) .
Primary Synthesis Route: Catalytic Hydrogenation
A high-purity route involves the hydrogenation of 1,1,1,3-tetrafluorobut-2-ene (HFO-1354mzy) over a Palladium on Alumina (
Mechanistic Workflow Visualization
The following diagram illustrates the conversion of precursor HFOs into the target HFC-356mfc, highlighting the critical hydrogenation step.
Figure 1: Catalytic hydrogenation pathway for the synthesis of HFC-356mfc from fluorinated alkene precursors.[2]
Part 3: Applications in Drug Development & Synthesis
As a Reaction Solvent
HFC-356mfc offers a unique "middle ground" polarity. It is sufficiently polar to dissolve many organic substrates due to the C3-F bond dipole, yet lacks the hydroxyl groups of alcohols that might interfere with moisture-sensitive reagents (e.g., Grignard reagents, though care with the C-F bond stability is needed).
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Use Case: Fluorination reactions where perfluorinated solvents are too non-polar, but ethers are reactive.
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Advantage: Easy removal post-reaction due to low boiling point (~40°C), facilitating product isolation without high-temperature distillation that could degrade thermal-sensitive APIs.
Chiral Intermediate Precursor
Because HFC-356mfc has a chiral center at C3, it can theoretically serve as a starting material for constructing complex fluorinated motifs in drug candidates. Enantiopure 1,1,1,3-tetrafluorobutane could be used to introduce a specific
Part 4: Safety, Handling, & Environmental Impact
Warning: Unlike many highly fluorinated refrigerants (e.g., R-134a), 1,1,1,3-tetrafluorobutane is flammable .
Safety Profile (GHS Classification)
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Signal Word: DANGER
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Hazard Statements:
Handling Protocol
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Grounding: All transfer equipment must be grounded to prevent static discharge ignition.
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Ventilation: Use only in a fume hood. Vapors are heavier than air and may travel along floors to ignition sources.
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PPE: Nitrile gloves (splash protection), safety goggles, and flame-retardant lab coat.
Part 5: Experimental Protocol: Anhydrous Solvent Preparation
For pharmaceutical applications requiring moisture-free conditions (e.g., organometallic coupling), HFC-356mfc must be dried. Its low boiling point requires specific handling to prevent evaporative loss during drying.
Protocol: Desiccation and Distillation of HFC-356mfc
Objective: Obtain anhydrous HFC-356mfc (<50 ppm
Materials:
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Commercial HFC-356mfc (e.g., 98% purity).
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Activated Molecular Sieves (3Å or 4Å), beads.
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Inert gas line (
or ). -
Distillation apparatus with a chilled receiving flask.
Step-by-Step Methodology:
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Sieve Activation: Activate molecular sieves at 300°C under vacuum for 12 hours. Cool under Argon.
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Static Drying: Add activated sieves (20% w/v) to the HFC-356mfc container. Seal tightly.
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Note: Due to the high volatility (BP ~40°C), do not heat. Allow to stand at room temperature for 24 hours.
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Filtration: Decant the solvent via a cannula filter into a distillation flask to remove sieve dust.
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Distillation:
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Set up a short-path distillation head.
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Crucial: Cool the receiving flask in an ice/salt bath (-10°C) to ensure efficient condensation.
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Heat the source flask gently using a water bath set to 50-55°C. Do not use an open flame or high-temperature oil bath.
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Storage: Store the distillate over fresh activated sieves in a Schlenk flask under an inert atmosphere.
Workflow Diagram: Solvent Purification
Figure 2: Purification workflow for generating anhydrous 1,1,1,3-tetrafluorobutane.
References
-
SynQuest Laboratories. (2024). Safety Data Sheet: 1,1,1,3-Tetrafluorobutane (CAS 86884-13-1).[5] Retrieved from
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PubChem. (2024). Compound Summary: 1,1,1,3-Tetrafluorobutane.[1][5][6][7][8][9] National Library of Medicine. Retrieved from
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Daikin Industries. (2023). Technical Data: Fluorocarbon Solvents and Intermediates. Retrieved from
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ChemicalBook. (2024). Product Entry: 1,1,1,3-Tetrafluorobutane Properties. Retrieved from
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- 2. 2,3-Dichloro-1,1,1,3-tetrafluorobutane | C4H4Cl2F4 | CID 20632079 - PubChem [pubchem.ncbi.nlm.nih.gov]
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